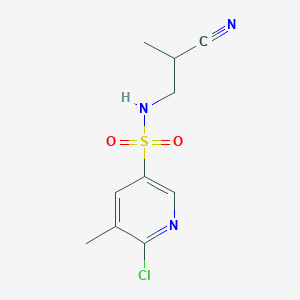
6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide, also known as CPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPS is a sulfonamide derivative that has a pyridine ring with a chlorine atom, a cyano group, and a propyl chain attached to it.
Applications De Recherche Scientifique
Antibacterial Activity
Sulfonamides, including compounds similar to 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide, have demonstrated antibacterial properties. A study synthesized a series of aryl sulfonamides and evaluated their antibacterial activity. The structural modifications in these sulfonamides significantly altered their inhibitory properties against bacterial strains, indicating the potential for tailored antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives, closely related to this compound, are explored for their ability to inhibit human carbonic anhydrases. These enzymes are involved in various biochemical processes, and the presence of heterocyclic systems in sulfonamides increases their binding ability to active sites of these enzymes (L. A. Komshina et al., 2020).
Antimicrobial Properties
New coumarin-6-sulfonamides, structurally similar to the queried compound, have been synthesized and show promising in vitro anti-bacterial and anti-fungal activities. These findings indicate the potential of such sulfonamides in developing new antimicrobial agents (M. Basanagouda et al., 2010).
Detoxification Mechanisms
Sulfonamide compounds, including those structurally related to this compound, have been studied for their role in detoxification mechanisms. These studies explore how such compounds react with other chemicals like glutathione, potentially leading to detoxification of toxic arylamines (A. Umemoto et al., 1988).
Synthesis and Chemical Analysis
Research has also focused on the synthesis and chemical analysis of sulfonamide derivatives. Studies investigate the synthesis conditions, yields, and structural characterization of these compounds, providing a foundation for further exploration of their applications (I. Rozentsveig et al., 2013).
Chlorination and Oxidation Reactions
The reaction of sulfonamides with free chlorine is another area of study. This research is significant in understanding the transformation of sulfonamides, like this compound, in water treatment plants and their subsequent environmental impact (V. Gaffney et al., 2016).
Propriétés
IUPAC Name |
6-chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-7(4-12)5-14-17(15,16)9-3-8(2)10(11)13-6-9/h3,6-7,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMHIAVSQLOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
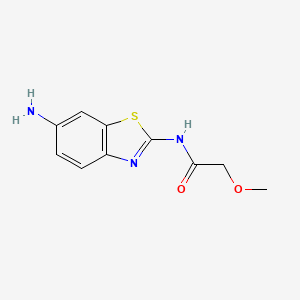
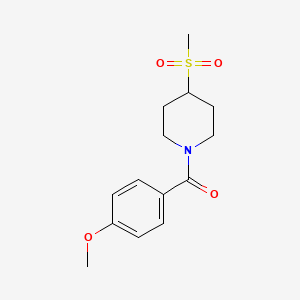
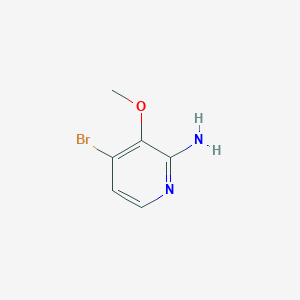


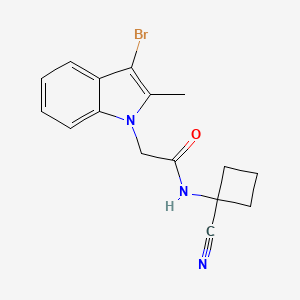
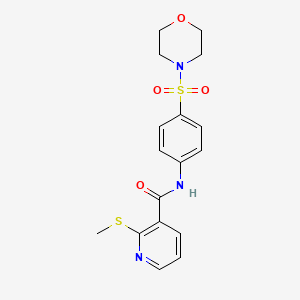

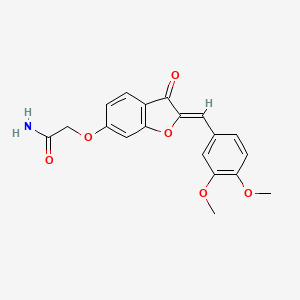
![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)